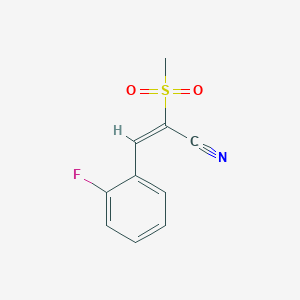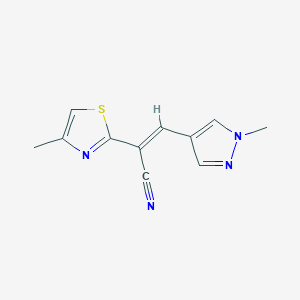![molecular formula C15H25N3O2 B7455413 3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)
3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMD and is synthesized using a specific method that involves multiple steps.
Mécanisme D'action
MPMD acts as a potent inhibitor of DAT and VMAT2, which are responsible for the uptake and storage of dopamine in the brain. By inhibiting these transporters, MPMD increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used for the treatment of Parkinson's disease and ADHD, such as methylphenidate and amphetamines.
Biochemical and Physiological Effects:
MPMD has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive performance, and reduced anxiety-like behavior in animal models. It has also been shown to increase dopamine release in the striatum, a key brain region involved in the regulation of movement and reward.
Avantages Et Limitations Des Expériences En Laboratoire
MPMD has several advantages for use in lab experiments, including its high potency and selectivity for DAT and VMAT2, which allows for precise modulation of dopaminergic neurotransmission. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on MPMD, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its use as a PET imaging agent for the diagnosis of Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPMD and its potential limitations for use in lab experiments.
In conclusion, 3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its high affinity for DAT and VMAT2 makes it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and ADHD. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for use in lab experiments.
Méthodes De Synthèse
The synthesis of MPMD involves multiple steps, including the reaction of 3-methylpiperidine with formaldehyde to form 3-methylpiperidin-1-yl-methanol. This intermediate product is then reacted with 1,3-dichloro-2-propanone to form 3-methylpiperidin-1-yl-methyl-2,2-dichloroacetate. The final product is obtained by reacting this intermediate with hydrazine hydrate in the presence of sodium hydroxide. The synthesis method is complex and requires specific conditions to obtain a high yield of the final product.
Applications De Recherche Scientifique
MPMD has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), which are important targets for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). MPMD has also been studied for its potential use as a PET imaging agent for the diagnosis of Parkinson's disease.
Propriétés
IUPAC Name |
3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12-6-5-9-17(10-12)11-18-13(19)15(16-14(18)20)7-3-2-4-8-15/h12H,2-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHWSPLTKSXRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)


![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)


![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)



![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)